molecular formula C19H28ClFN2O3S2 B11339230 N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339230
M. Wt: 451.0 g/mol
InChI Key: ABVXOOVELWTFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of tert-butylsulfanyl, chloro, fluoro, and methanesulfonyl groups in its structure makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Attachment of the chloro and fluoro groups: These can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.

    Addition of the tert-butylsulfanyl group: This step involves the use of tert-butylthiol and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares similarities with other sulfonyl piperidine derivatives, such as:

Uniqueness

The uniqueness of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butylsulfanyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H28ClFN2O3S2

Molecular Weight

451.0 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H28ClFN2O3S2/c1-19(2,3)27-12-9-22-18(24)14-7-10-23(11-8-14)28(25,26)13-15-16(20)5-4-6-17(15)21/h4-6,14H,7-13H2,1-3H3,(H,22,24)

InChI Key

ABVXOOVELWTFDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.